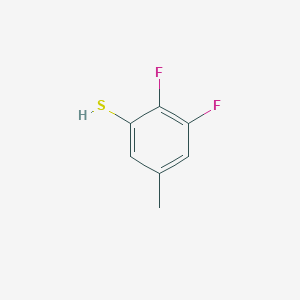

2,3-Difluoro-5-(methyl)thiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBJOXXOJOMESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2,3 Difluoro 5 Methyl Thiophenol and Analogues

Precursor-Based Synthetic Routes

These routes rely on the transformation of a starting material that already contains the core aromatic structure, which is then converted to the final thiophenol product.

A classic and reliable method for the preparation of thiophenols is the reduction of the corresponding benzenesulfonyl chlorides or benzenesulfonamides. wikipedia.orgorgsyn.org This approach is advantageous as a wide variety of substituted benzenesulfonyl chlorides are commercially available or readily synthesized. The process typically involves a reduction reaction using a strong reducing agent, such as zinc dust in an acidic medium. orgsyn.orggoogle.com

The general reaction involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then further reduced to the thiophenol. google.com While effective, this method's applicability can be limited by the presence of other reducible functional groups on the aromatic ring. orgsyn.org For the synthesis of 2,3-Difluoro-5-(methyl)thiophenol, a hypothetical precursor would be 2,3-Difluoro-5-methylbenzenesulfonyl chloride.

General Reaction Scheme: Ar-SO₂Cl + [Reducing Agent] → Ar-SH

Table 1: Examples of Thiophenol Synthesis from Sulfonyl Derivatives This table presents examples of the synthesis of various thiophenols using the benzenesulfonamide (B165840) reduction methodology.

| Starting Material | Reducing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Zinc / Sulfuric Acid | Thiophenol | 91 | orgsyn.org |

| Zinc benzene (B151609) sulfinate | Zinc / Mineral Acid | Benzenethiol | >90 | google.com |

The use of fluorinated aromatic halides as precursors is a common strategy for synthesizing fluorinated thiophenols. These reactions typically involve the displacement of a halide with a sulfur-containing nucleophile. Copper-catalyzed C-S coupling reactions are particularly effective for this transformation. For instance, aryl iodides can react with elemental sulfur in the presence of a copper(I) catalyst and a reducing agent to yield the corresponding aryl thiol. organic-chemistry.org This method is tolerant of a wide range of functional groups, including other halogens like fluorine. organic-chemistry.org

Alternatively, aryl halides can be coupled directly with thiols or their salts using transition metal catalysts, such as copper or palladium. uu.nlbohrium.com For the target molecule, a plausible starting material would be 1-halo-2,3-difluoro-5-methylbenzene, which would react with a source of the methylthio group.

General Reaction Scheme: Ar-X + 'S-CH₃' source --(Catalyst)--> Ar-S-CH₃ (where X = I, Br, Cl)

Table 2: Synthesis of Aryl Sulfides from Aryl Halides This table showcases examples of C-S bond formation starting from aryl halides.

| Aryl Halide | Sulfur Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | Sulfur powder | CuI / K₂CO₃, then NaBH₄ | Aryl Thiols | Good to Excellent | organic-chemistry.org |

| Iodobenzene | Thiophenol | CuI (ligand-free) / K₂CO₃ | Diphenyl sulfide | ~95 | uu.nl |

| Bromobenzene | 4-Methoxythiophenol | CuI / L-proline, EtOH/K₃PO₄/water | 4-Methoxyphenyl phenyl sulfide | 85 | bohrium.com |

This approach involves the introduction of fluorine atoms or fluorinated groups onto an existing aromatic ring that already contains the methylthio group, or vice versa. Electrophilic fluorination is a primary method for incorporating fluorine atoms into aromatic systems. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) are effective for the direct fluorination of electron-rich aromatic compounds. researchgate.netalfa-chemistry.comjove.com Starting with 3-(methyl)thiophenol, an electrophilic fluorination could potentially introduce the two fluorine atoms at the 2 and 3 positions, although controlling the regioselectivity of such a reaction can be challenging.

Conversely, one could start with a difluoro-thiophenol and introduce the methyl group. More directly related to functionalization, there are reagents specifically designed for difluoromethylation. For instance, (difluoromethyl)triphenylphosphonium bromide can be used for the difluoromethylation of thiols under mild, metal-free conditions. nih.gov This would lead to the formation of an Ar-SCF₂H group rather than the target Ar-S-CH₃, but it highlights the available methodologies for functionalizing the sulfur atom in thiophenols with fluorinated moieties. nih.gov

Table 3: Examples of Electrophilic Fluorination and Difluoromethylation This table provides examples of reactions involving specialized fluorinating and difluoromethylating reagents.

| Substrate | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Electron-rich Aromatic Compounds | Selectfluor (F-TEDA-BF₄) | Electrophilic Fluorination | Aryl Fluorides | wikipedia.orgalfa-chemistry.com |

| Various Thiols | (Difluoromethyl)triphenylphosphonium bromide | Radical Difluoromethylation | Aryl/Alkyl Difluoromethyl Sulfides | nih.gov |

| Aryl-, Heteroaryl-, and Alkylthiols | Difluoromethyltriphenylphosphonium triflate | Photoredox Radical Difluoromethylation | Difluoromethyl Thioethers | nih.gov |

Direct Synthesis and Functionalization Strategies

These methods involve constructing the target molecule by forming key bonds, such as the C-S bond, directly on a pre-functionalized aromatic ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. lookchem.comacs.org These reactions can couple aryl halides or triflates with thiols or thiol surrogates to produce aryl sulfides. A significant advantage of palladium catalysis is its broad substrate scope and high functional group tolerance. rsc.org For the synthesis of this compound, a suitable precursor like 1-bromo-2,3-difluoro-5-methylbenzene could be coupled with a methylthiolate source.

A notable development is the use of sodium thiosulfate (B1220275) as an odorless, non-toxic, and inexpensive mercapto surrogate in palladium-catalyzed couplings with aryl chlorides, bromides, and triflates. lookchem.comresearchgate.net The initial product is an aryl thiosulfate (Bunte salt), which is then reduced in a subsequent step to the desired thiophenol.

Table 4: Palladium-Catalyzed Synthesis of Aryl Thiols and Sulfides This table summarizes conditions and outcomes for Pd-catalyzed C-S coupling reactions.

| Aryl Halide/Triflate | Sulfur Source | Catalyst/Ligand | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Ar-Br/Ar-Cl/Ar-OTf | Sodium Thiosulfate | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ / PEG400/H₂O | Aryl Thiols (after reduction) | lookchem.com |

| Aryl Halides | Thiols | Pd(OAc)₂ / CyPF-t-Bu | NaOtBu / DME | Aryl Sulfides | acs.org |

| Aryl Iodides | Aryl Sulfonyl Hydrazides | Pd(dba)₂ / dppb | DBU / Toluene | S-Aryl Thioesters (after carbonylation) | rsc.org |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. chadsprep.com This pathway is particularly relevant for highly fluorinated aromatic rings, where the fluorine atoms act as good leaving groups and activate the ring towards nucleophilic attack. The reaction requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. youtube.com

For the synthesis of this compound, an SNAr reaction could be envisioned on a more highly fluorinated precursor, such as 1,2,3,5-tetrafluorobenzene. A nucleophile like sodium methylthiolate (NaSMe) could displace one of the fluorine atoms. The regioselectivity of such a substitution would be a critical factor. Generally, thiolate anions are excellent nucleophiles for SNAr reactions. nih.govlibretexts.org

General SNAr Mechanism (Addition-Elimination):

Nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex). youtube.com

Elimination of the leaving group (fluoride ion) to restore aromaticity.

This method is highly effective for preparing heteroaryl thioethers from heteroaryl halides and thiols, often proceeding smoothly at room temperature or with gentle heating. nih.gov

Radical Difluoromethylthiolation Approaches

Typically, a source of the SCF2H radical is required. Reagents capable of generating this radical under thermal, photochemical, or redox-initiated conditions are employed. The reaction would likely proceed via the generation of an aryl radical from a suitable precursor, such as a diazonium salt or an aryl halide, which then reacts with the difluoromethylthiolating agent.

Recent advancements have led to the development of novel and stable reagents for difluoromethylthiolation. researchgate.net These reagents are designed to be more user-friendly and scalable compared to earlier methods that may have used toxic or unstable starting materials. researchgate.net The reaction mechanism is believed to involve a free radical pathway, which allows for a broad substrate scope and functional group tolerance. researchgate.net

A plausible, though not explicitly documented, synthetic route to an analogue could involve the reaction of an aryl boronic acid with a suitable difluoromethylthiolating reagent under metal-catalyzed radical conditions. researchgate.net This approach has been shown to be effective for trifluoromethylthiolation and could likely be adapted for difluoromethylthiolation. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally and economically sustainable manufacturing processes. Key areas of focus include the selection of greener solvents and the development of more efficient and recyclable catalysts.

Solvent selection is a critical aspect of green chemistry as solvents often constitute the largest volume of material in a chemical process. whiterose.ac.uk The ideal solvent should not only facilitate the desired chemical transformation but also have a minimal environmental impact and a favorable safety profile. researchgate.net Several pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options. whiterose.ac.ukwhiterose.ac.ukubc.ca

These guides typically rank solvents based on a variety of factors, including:

Safety: Flash point, toxicity, and potential for peroxide formation. ubc.ca

Health: Carcinogenicity, mutagenicity, and reproductive toxicity. ubc.ca

Environmental: Biodegradability, aquatic toxicity, and potential for air and water pollution. ubc.ca

Based on these guides, certain solvents are recommended, while others are flagged for substitution or are banned entirely. For instance, solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chlorinated hydrocarbons are often discouraged due to their toxicity and environmental persistence. whiterose.ac.uk In their place, more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), tert-butyl methyl ether (TBME), and certain alcohols are preferred. whiterose.ac.uk

The following table provides an overview of solvent classifications from a representative green solvent selection guide, which can inform the choice of solvents for the synthesis of this compound.

Interactive Table: Green Solvent Selection Guide

| Solvent Class | Representative Solvents | Key Considerations |

| Recommended | Water, Ethanol, Isopropanol, 2-MeTHF | Low toxicity, biodegradable, readily available. |

| Usable | Toluene, Heptane, Acetonitrile | Moderate hazards, use should be minimized where possible. |

| Substitution Advised | Dichloromethane, Tetrahydrofuran (THF) | Significant health and/or environmental concerns. |

| Banned | Benzene, Carbon Tetrachloride, 1,4-Dioxane | High toxicity, carcinogenic, severe environmental impact. |

When optimizing a synthesis, chemists can consult such guides to select a solvent that not only provides good yield and selectivity but also aligns with green chemistry principles. youtube.com

The development of efficient and sustainable catalysts is another cornerstone of green chemistry. For the synthesis of fluorinated thiophenols, this could involve several approaches:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is ease of separation from the reaction mixture, which allows for catalyst recycling and reduces waste.

Biocatalysts: Enzymes can offer high selectivity and operate under mild conditions (aqueous environment, ambient temperature and pressure), significantly reducing energy consumption and the need for protecting groups.

Transition-Metal Catalysts: While many reactions rely on transition-metal catalysts, green chemistry principles drive the development of catalysts based on more abundant and less toxic metals. Additionally, research focuses on increasing catalyst turnover numbers and turnover frequencies to reduce the amount of metal required.

Scale-Up Considerations and Process Chemistry Aspects

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed. For the production of this compound, key scale-up considerations would include:

Thermodynamics and Kinetics: A thorough understanding of the reaction thermodynamics and kinetics is essential to ensure safe and efficient operation on a large scale. Exothermic reactions, for example, require careful heat management to prevent thermal runaways.

Mass Transfer: In heterogeneous reaction systems, the rate of mass transfer between phases can become the limiting factor on a large scale. Efficient mixing and agitation are crucial to maintain a high reaction rate.

Process Safety: A comprehensive hazard assessment is required to identify and mitigate potential safety risks associated with the raw materials, intermediates, and final product, as well as the process conditions.

Regulatory Compliance: The manufacturing process must comply with all relevant regulatory requirements, including those related to environmental emissions, worker safety, and product quality.

A general method for preparing thiophenols, including a difluoro analogue, involves heating a benzenesulfonamide with potassium formate (B1220265). google.com Scaling up this process would require careful control of the reaction temperature and efficient removal of water generated during the reaction to drive it to completion. google.com The subsequent workup, involving acidification and purification by distillation, would need to be optimized for large-scale production to minimize waste and maximize product recovery. google.com

Iii. Chemical Reactivity and Reaction Mechanisms of 2,3 Difluoro 5 Methyl Thiophenol

Thiol-Group Reactivity

The thiol group is the most reactive site on the molecule for many transformations due to the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond.

The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. This reactivity is significantly enhanced upon deprotonation by a base to form the more nucleophilic thiolate anion (RS⁻).

Nucleophilic Substitution: The thiolate derived from 2,3-Difluoro-5-(methyl)thiophenol is an excellent nucleophile for SN2 reactions. For instance, it can react with alkyl halides to displace the halide and form a new carbon-sulfur bond, yielding a thioether. This reaction proceeds via a backside attack mechanism, leading to inversion of stereochemistry if the alkyl halide is chiral. libretexts.org

Nucleophilic Addition: Thiols and thiolates can also participate in nucleophilic addition reactions. A notable example is the Michael addition, where the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful method for C-S bond formation.

| Reaction Type | Reactant | General Product |

|---|---|---|

| SN2 Substitution | Alkyl Halide (e.g., R-Br) | Thioether (Ar-S-R) |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

One of the most characteristic reactions of thiols is their oxidation to form disulfides (RS-SR). libretexts.org This process involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. The interconversion between the thiol and disulfide states is a fundamental redox process. libretexts.org

The oxidation of this compound can be achieved using a variety of mild oxidizing agents, including molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or iodine (I₂). The reaction proceeds through a thiol-disulfide exchange mechanism, which may involve thiyl radical or sulfenic acid intermediates depending on the oxidant used. nih.gov The resulting product is bis(2,3-difluoro-5-(methyl)phenyl) disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents like dithiothreitol (DTT). libretexts.org

| Process | Reagent(s) | Product |

|---|---|---|

| Oxidation | O₂, H₂O₂, I₂ | bis(2,3-difluoro-5-(methyl)phenyl) disulfide |

| Reduction | DTT, NaBH₄ | This compound |

The sulfur-hydrogen bond in the thiol group is relatively weak and can undergo homolytic cleavage to generate a thiyl radical (ArS•). libretexts.org This can be initiated by heat, UV light, or radical initiators. wikipedia.org Aromatic thiyl radicals are key intermediates in several important chemical transformations. rsc.org

A primary reaction involving thiyl radicals is their addition across carbon-carbon multiple bonds, such as in alkenes or alkynes. libretexts.org This process, known as the thiol-ene reaction, is a type of anti-Markovnikov hydrothiolation. wikipedia.org The reaction proceeds via a radical chain mechanism:

Initiation: Formation of the thiyl radical (ArS•).

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. wikipedia.org

Thiyl radicals can also participate in other processes, such as dimerization to form disulfides or reaction with molecular oxygen. rsc.orgnih.gov

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its four substituents: two fluorine atoms, a thiol group, and a methylthio group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are controlled by the existing substituents.

Directing Effects:

-SH (Thiol) and -SCH₃ (Methylthio): Both are sulfur-containing groups with lone pairs that can be donated to the ring through resonance. They are considered activating, ortho, para-directing groups.

-F (Fluoro): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack.

In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:

The -SH group at C1 directs ortho (to C6) and para (to C4).

The -F group at C2 directs ortho (no position available) and para (to C5, occupied).

The -F group at C3 directs ortho (to C2 and C4) and para (to C6).

The -SCH₃ group at C5 directs ortho (to C4 and C6).

All substituents direct incoming electrophiles to the C4 and C6 positions. The final regiochemical outcome in reactions like nitration, halogenation, sulfonation, or Friedel-Crafts reactions would depend on the specific reaction conditions and the steric hindrance posed by the existing groups. wikipedia.orgyoutube.commakingmolecules.com

| EAS Reaction | Typical Reagents | Potential Electrophile | Expected Product Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C4 and/or C6 |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Substitution at C4 and/or C6 |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Substitution at C4 and/or C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at C4 and/or C6 |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgnih.gov

In this compound, the fluorine atoms themselves can act as leaving groups. Aromatic C-F bonds are strong, but fluoride is a good leaving group in SNAr reactions once the aromatic ring is sufficiently activated toward nucleophilic attack. core.ac.uk The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). core.ac.uk

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

While the thiol and methylthio groups are not strong activating groups for SNAr, the presence of two adjacent fluorine atoms can make the ring susceptible to this type of reaction under certain conditions, for example, with very strong nucleophiles or under forcing conditions. The substitution would likely occur at the C2 or C3 position. urfu.ru

C-H Functionalization Strategies

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering significant advantages in atom and step economy. For this compound, the thiol group can act as a directing group, guiding transition metal catalysts to activate specific C-H bonds on the aromatic ring.

Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is a leading approach for this type of transformation. nih.gov The thiol or its corresponding thiolate can coordinate to the metal center, positioning the catalyst in proximity to the ortho C-H bonds. In the case of this compound, the primary sites for such directed C-H activation would be the C4 and C6 positions.

Table 1: Potential C-H Functionalization Reactions for this compound

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |

| Arylation | Pd(OAc)₂, Ligand | Aryl Halide | Aryl-substituted thiophenol |

| Olefination | [RhCp*Cl₂]₂ | Alkene | Alkenyl-substituted thiophenol |

| Alkylation | Pd(OAc)₂, Ligand | Alkyl Halide | Alkyl-substituted thiophenol |

| Thiolation | Cu(OAc)₂ | Disulfide | Dithio-substituted phenol |

Rhodium(III) catalysts, for instance, are known to activate C-H bonds through an electrophilic deprotonation pathway, forming an aryl-Rh intermediate that can then react with various coupling partners like alkenes or alkynes. nih.gov Similarly, palladium-catalyzed reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism, where the thiol group facilitates the C-H bond cleavage. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve selective functionalization at either the C4 or C6 position, although this selectivity will be heavily influenced by the electronic and steric factors discussed below.

Influence of Fluorine and Methyl Substituents on Reactivity

The specific arrangement of the fluoro and methyl groups on the thiophenol ring profoundly impacts its reactivity profile. These substituents exert both electronic and steric effects that can either enhance or impede reactions at different sites of the molecule.

In this compound:

Fluorine atoms (C2, C3): Both fluorine atoms inductively withdraw electron density, making the aromatic ring more electron-poor. This generally reduces the rate of electrophilic C-H activation. Their +M effect can donate electron density, particularly influencing the ortho and para positions relative to themselves.

Methyl group (C5): This group donates electron density, activating the ring. Its influence is strongest at the ortho (C4, C6) and para (C2) positions.

Thiol group (C1): The thiol group is generally considered an ortho-, para-directing group and is activating due to the +M effect of the sulfur lone pairs, despite its moderate -I effect.

The combination of these effects creates a nuanced electronic landscape. The activating effect of the methyl group and the thiol group at the C4 and C6 positions is counteracted by the strong deactivating inductive effect of the two adjacent fluorine atoms. This competition makes predicting the precise regioselectivity of C-H functionalization challenging without experimental data.

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Position | Inductive Effect (-I / +I) | Mesomeric Effect (+M / -M) | Overall Effect on Ring |

| Fluoro | C2, C3 | Strong -I | Weak +M | Deactivating |

| Methyl | C5 | Weak +I | Hyperconjugation (+M) | Activating |

| Thiol | C1 | Moderate -I | Strong +M | Activating |

Steric Hindrance Considerations

Steric hindrance plays a critical role in directing the outcome of C-H functionalization reactions. The presence of a substituent ortho to the directing group can physically block the approach of the bulky transition-metal catalyst required for C-H activation. This phenomenon is often termed the "ortho effect". rsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations

In transition-metal-catalyzed C-H activation, the reaction cycle typically involves several key intermediates. For a palladium-catalyzed process directed by the thiol group, a plausible sequence is:

Coordination: The thiol coordinates to the Pd(II) catalyst.

C-H Activation: A palladacycle intermediate is formed via a concerted metalation-deprotonation (CMD) pathway. This is often the rate-determining step. rsc.org In this five-membered ring intermediate, the palladium is bonded to both the sulfur atom and either the C4 or C6 carbon.

Oxidative Addition/Reductive Elimination: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates a Pd(II) species.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers of key steps in a reaction mechanism. chemistryviews.org For the C-H activation of this compound, the transition state for the CMD step would be of primary interest.

The analysis would likely reveal:

A higher energy barrier for the activation of the C6-H bond compared to the C4-H bond due to the steric hindrance from the ortho-fluoro group (C2-F). rsc.orgresearchgate.net

The electron-withdrawing nature of the fluorine atoms would increase the acidity of the aromatic C-H protons, potentially lowering the activation barrier for the deprotonation step. However, the same inductive effect deactivates the ring toward the electrophilic metal center, creating a complex balance of opposing effects that determines the transition state energy.

DFT studies on palladium-catalyzed fluorination of arenes have shown that high-valent palladium-fluoride species can be key intermediates, proceeding through transition states involving single electron transfers. springernature.com A similar detailed analysis for C-H functionalization of this specific thiophenol would be necessary to fully map the reaction pathway and rationalize experimental outcomes.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2,3-Difluoro-5-(methylthio)phenol

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic and analytical data for the compound 2,3-Difluoro-5-(methylthio)phenol is not publicly available. While data exists for various isomers and related fluorinated thiophenol derivatives, no published ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS, or HRMS data could be specifically attributed to 2,3-Difluoro-5-(methylthio)phenol.

Therefore, it is not possible to provide a detailed, data-driven article that adheres to the user's specific outline for this particular compound. Generating such an article would require access to proprietary research data or the primary synthesis and characterization of the molecule, which is beyond the scope of this tool.

To fulfill the user's request for a scientifically accurate article focused solely on the specified compound, the necessary empirical data must first be published and made accessible. Information on related compounds cannot be substituted, as this would be scientifically inaccurate and would not meet the explicit requirements of the request.

Below is a list of compounds that were referenced in the search for information, none of which correspond to the target molecule for which data was requested.

Iv. Advanced Spectroscopic and Analytical Methodologies for Characterization

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes corresponding to different functional groups and bonds can be identified, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific experimental spectra for 2,3-Difluoro-5-(methyl)thiophenol are not widely published, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. The analysis of related fluorinated and thiophenol compounds provides a basis for these predictions.

Key functional groups and their expected vibrational frequencies include:

S-H Stretching: The thiol (S-H) group typically exhibits a weak absorption band in the region of 2550-2600 cm⁻¹. This peak is often sharp but of low intensity.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the sulfur atom will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The presence of two fluorine atoms on the aromatic ring will give rise to strong, characteristic C-F stretching absorption bands, typically found in the 1100-1300 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond stretch is generally weak and appears in the 600-800 cm⁻¹ region. upi.edu

The collection of these bands provides a unique infrared spectrum that can be used to confirm the presence of the key structural features of this compound.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2960-2850 | C-H Stretch | -SCH₃ | Medium-Weak |

| 2600-2550 | S-H Stretch | Thiol (-SH) | Weak |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1300-1100 | C-F Stretch | Aryl Fluoride | Strong |

| 800-600 | C-S Stretch | Thioether/Thiophenol | Weak |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For thiophenol-based molecules, Raman spectroscopy is highly effective for identifying vibrations associated with the sulfur atom and the aromatic ring. rsc.org

In the context of this compound, key Raman-active modes would include:

C-S Stretching: The C-S stretching vibration, often weak in IR, typically produces a more prominent peak in the Raman spectrum, appearing in the 600-800 cm⁻¹ range.

S-H Stretching: The S-H stretch, while also present, may be less intense than the C-S signal.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, usually around 1000 cm⁻¹, is characteristically strong in Raman spectra. Other ring deformation and stretching modes also provide distinct signals. nih.gov

C-F Vibrations: Vibrations involving the carbon-fluorine bonds will also be present, though their intensity can vary.

Surface-Enhanced Raman Spectroscopy (SERS) is a specialized technique where molecules are adsorbed onto a nanostructured metal surface (typically silver or gold), leading to a massive enhancement of the Raman signal. rsc.orgrsc.orgresearchgate.net The thiol group of this compound would readily bind to such surfaces, making SERS an exceptionally sensitive method for its detection and structural analysis. rsc.orgsemanticscholar.org

Table 2: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| ~1580 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

| 800-600 | C-S Stretch | Thioether/Thiophenol | Medium-Strong |

| 2600-2550 | S-H Stretch | Thiol (-SH) | Weak-Medium |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. Consequently, definitive experimental data on its solid-state conformation, crystal packing, and intermolecular forces (such as hydrogen bonding involving the thiol group or dipole-dipole interactions from the C-F bonds) are not available. Such an analysis would be a valuable contribution to the chemical literature, providing fundamental structural information about this compound.

Chromatographic Separation Techniques in Research

Chromatographic methods are indispensable in synthetic organic chemistry for both the analysis of reaction progress and the purification of products.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction. caltech.edu In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the desired product.

A small amount of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system (mobile phase). Due to differences in polarity, the starting materials, intermediates, and final product will travel up the plate at different rates, resulting in distinct spots. By comparing the reaction mixture's chromatogram to that of the starting materials, a chemist can qualitatively assess the reaction's completion. The spots are typically visualized under UV light, as the aromatic ring of the compound will absorb UV radiation.

Following a synthesis, the crude product is often a mixture containing residual reactants, byproducts, and the desired compound. Flash column chromatography is the standard technique for purifying organic compounds on a laboratory scale. orgsyn.org It is an air-pressure-driven form of column chromatography that is faster than traditional gravity-fed methods.

For the purification of this compound, the crude mixture would be loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), often a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is then passed through the column. rsc.orgamazonaws.com The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected as the solvent exits the column, and those containing the pure product (as determined by TLC) are combined and concentrated to yield purified this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment of synthesized chemical compounds. In the context of this compound, HPLC provides a robust method to separate the main compound from any potential impurities, starting materials, or byproducts. A typical approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, commonly acetonitrile and water or methanol and water.

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte and impurities between the hydrophobic stationary phase and the more polar mobile phase. Due to its aromatic and hydrophobic nature, this compound is well-retained on a C18 column. The elution order and resolution are controlled by the composition of the mobile phase; a higher proportion of the organic solvent (e.g., acetonitrile) will decrease the retention time.

For the analysis of this compound, a gradient elution program can be employed to ensure the effective separation of impurities with a wide range of polarities. The detection is typically carried out using a UV detector, as the aromatic ring of the thiophenol derivative exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and accurate quantification.

Detailed Research Findings

In a representative analysis, the purity of a synthesized batch of this compound was determined using a reversed-phase HPLC method. The analysis aimed to quantify the main peak corresponding to the target compound and to identify and quantify any impurities present in the sample.

The chromatographic conditions were optimized to achieve a good separation of the main compound from its potential impurities. A C18 column was chosen for its excellent resolving power for aromatic compounds. The mobile phase consisted of a mixture of acetonitrile and water, with a small amount of formic acid added to improve peak shape and resolution. A gradient elution was utilized, starting with a lower concentration of acetonitrile to elute any polar impurities, followed by a gradual increase in the acetonitrile concentration to elute the main compound and any nonpolar impurities.

The chromatogram obtained from the analysis of a sample of this compound showed a major peak at the expected retention time, with several minor peaks corresponding to impurities. The purity of the sample was calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following data tables summarize the HPLC method parameters and the results of the purity assessment.

Table 1: HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in Acetonitrile |

Table 2: Results of HPLC Purity Assessment of a Representative Batch of this compound

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.25 | Impurity 1 |

| 2 | 5.8 | 0.45 | Impurity 2 |

| 3 | 10.2 | 99.15 | This compound |

| 4 | 12.1 | 0.15 | Impurity 3 |

The results from the HPLC analysis indicate a purity of 99.15% for the analyzed batch of this compound. The method demonstrated good resolution and sensitivity for the detection of minor impurities, confirming its suitability for the quality control and purity assessment of this compound.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and a host of other electronic properties with increasing accuracy. wavefun.com

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net For 2,3-Difluoro-5-(methyl)thiophenol, DFT calculations, commonly using functionals like B3LYP or PBE0 in conjunction with basis sets such as 6-311G**, are employed to determine its most stable three-dimensional structure. researchgate.netsemanticscholar.org

Geometry optimization calculations find the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, these calculations would precisely define the orientation of the sulfhydryl (-SH) and methyl (-CH₃) groups relative to the fluorinated benzene (B151609) ring.

Furthermore, DFT is used to calculate the electronic properties that govern the molecule's behavior. This includes mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack and calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govchemijournal.com Studies on similar aromatic thiols have shown that DFT methods can reliably predict these properties. researchgate.netnih.gov

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

| Property | Predicted Value | Significance |

| Optimized C-S Bond Length | ~1.78 Å | Reflects the single bond character between carbon and sulfur. |

| Optimized S-H Bond Length | ~1.35 Å | Crucial for understanding acidity and hydrogen-donating ability. |

| C-S-H Bond Angle | ~99.5° | Defines the geometry of the thiol group. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative, based on typical results for similar molecules, as specific peer-reviewed data for this exact compound is not available. The actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311G* level of theory).*

Ab Initio Methods for Conformational Analysis and Energy Profiling

Ab initio methods, which are based on first principles without reliance on empirical data, are also employed for high-accuracy calculations, particularly for conformational analysis and energy profiling. wavefun.com For this compound, the rotation around the C-S bond is a key conformational feature. Ab initio methods like Møller-Plesset perturbation theory (MP2) can be used to map the potential energy surface as the sulfhydryl hydrogen rotates relative to the plane of the benzene ring. researchgate.net

This analysis helps to identify the most stable conformers (energy minima) and the transition states that separate them. The energy barriers between different conformations determine the flexibility of the molecule at a given temperature. Such studies on substituted thiophenols and phenols have revealed that intramolecular interactions, such as weak hydrogen bonds, can significantly influence which conformation is preferred. researchgate.netpsu.edunih.gov The presence of an ortho-fluorine atom relative to the thiol group in this compound makes the study of such interactions particularly relevant.

Molecular Modeling and Simulation

While quantum calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their interactions over time.

Conformational Landscape Analysis

The conformational landscape of this compound describes all possible spatial arrangements of its atoms and their relative energies. This landscape is typically explored computationally by systematically rotating the key dihedral angles (e.g., the C-C-S-H angle) and calculating the energy of each resulting conformation using methods like DFT or ab initio calculations. nih.govnih.gov

The analysis reveals the global minimum energy conformation, which is the most stable and likely structure of the molecule, along with other low-energy local minima that could be populated at room temperature. nih.gov For this molecule, the orientation of the -SH group relative to the two adjacent fluorine atoms is of primary interest.

Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

The fluorine atoms in this compound exert significant electronic effects and can participate in intramolecular interactions. The ortho-fluorine at position 2 is in close proximity to the sulfhydryl group's hydrogen atom. Computational studies on analogous compounds, like 2-fluorophenol (B130384) and other ortho-substituted aromatics, have investigated the possibility of a weak intramolecular hydrogen bond (S-H···F). researchgate.net

Electronic Properties and Reactivity Prediction

Computational chemistry is instrumental in predicting the reactivity of a molecule. By analyzing its calculated electronic properties, researchers can forecast how it will behave in chemical reactions.

For this compound, the Molecular Electrostatic Potential (MEP) map is a valuable tool. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. The area around the sulfur and the aromatic ring would be electron-rich, while the sulfhydryl hydrogen would be a site of positive potential, indicating its acidity.

Reactivity indices derived from DFT, such as Fukui functions, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. The bond dissociation enthalpy (BDE) of the S-H bond is another critical parameter that can be calculated. nih.gov A lower BDE suggests that the molecule can more easily act as a hydrogen atom donor, which is relevant in, for example, antioxidant activity or radical-mediated reactions. nih.govyoutube.com The high nucleophilicity of the corresponding thiophenolate anion can also be modeled to predict its reaction rates in processes like alkylation or Michael additions. wikipedia.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. uni-muenchen.deresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. uni-muenchen.de

From the HOMO and LUMO energy values, several chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more nuanced understanding of its chemical potential. Theoretical studies on aminothiophenol isomers have demonstrated the utility of these calculations. semanticscholar.orgajol.info

Table 1: Key Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud deformation. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table is based on established theoretical chemistry principles.

Computational studies on related compounds, such as aminothiophenol isomers, have shown that the positions of the functional groups significantly alter these descriptor values, thereby influencing the molecule's reactivity and interaction with other chemical species. semanticscholar.orgajol.info

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.de This technique is invaluable for understanding the delocalization of electron density and the stabilizing effects of hyperconjugation.

Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. In NBO analysis, these interactions are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction is a measure of the strength of that interaction.

π → π * interactions: Delocalization of π-electrons within the benzene ring.

n → π * interactions: Donation of electron density from the lone pairs of the sulfur and fluorine atoms into the antibonding π* orbitals of the aromatic ring.

n → σ * interactions: Donation from lone pairs into antibonding σ* orbitals of adjacent bonds.

σ → σ * interactions: Delocalization of electron density from σ-bonds into adjacent antibonding σ* orbitals.

Studies on similar molecules, such as 2-(2-Mercaptophenyl)-1-azaazulene, have utilized NBO analysis to reveal the weakening of certain bonds due to hyperconjugative delocalization, for instance, from a lone pair on the sulfur atom into an adjacent C-C antibonding orbital (nS → σ*C-C). nih.gov

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (S) | π* (Car-Car) | High | Lone pair delocalization into the ring |

| LP (F) | σ* (Car-Car) | Moderate | Lone pair delocalization |

| π (Car-Car) | π* (Car-Car) | High | Aromatic resonance |

| σ (C-H)methyl | π* (Car-Car) | Low | C-H hyperconjugation with the ring |

This table is illustrative and based on expected electronic interactions. Actual values would require specific DFT calculations.

The NBO analysis also provides information about the hybridization of atomic orbitals, which can deviate from idealized sp2 or sp3 character, and the natural population analysis (NPA) charges on each atom, offering a more refined picture of the electron distribution than Mulliken charges. orientjchem.org

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive behavior. libretexts.org The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack.

Green and yellow regions: Represent areas of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the sulfur atom due to its lone pairs of electrons, making it a likely site for interaction with electrophiles or for hydrogen bonding. The fluorine atoms, being highly electronegative, would also contribute to negative potential regions. Conversely, the hydrogen atom of the thiol group would exhibit a positive potential (blue), rendering it acidic and susceptible to deprotonation by a base. The hydrogen atoms of the methyl group would also show some degree of positive potential.

MEP analysis is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the initial steps of a chemical reaction. researchgate.net

Computational Mechanistic Elucidation

For this compound, a number of reactions could be computationally investigated. For example, the mechanism of its reaction as a nucleophile in a substitution or addition reaction could be explored. A computational study on the nucleophilic aromatic substitution (SNAr) of substituted thiophenes with amines has demonstrated the power of this approach. nih.govnih.gov In that study, density functional theory (DFT) calculations were used to map out the stepwise reaction pathway, identifying a zwitterionic intermediate and determining that the rate-limiting step was the decomposition of this intermediate. nih.gov

Similarly, the reactivity of the thiol group could be investigated, such as its oxidation to form a disulfide or its addition across a double bond. Computational studies on the addition of thiophenol to α-methylstyrene have provided insights into the effects of substituents on the reaction rates. acs.org

By identifying the transition state structures, which represent the highest energy point along the reaction coordinate, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. These computational insights can guide the design of new synthetic routes and the optimization of reaction conditions.

Vi. Research Applications and Derivatization Studies Excluding Human Clinical/biological

Role as a Synthetic Intermediate

The reactivity of the thiol group in 2,3-Difluoro-5-(methyl)thiophenol makes it a valuable intermediate in organic synthesis. It readily participates in reactions characteristic of thiophenols, serving as a nucleophile to form new carbon-sulfur bonds, which are foundational to the assembly of more complex molecular architectures.

The presence of the difluoro-methylphenyl scaffold in this compound makes it an attractive starting material for the synthesis of intricate fluorinated organic molecules. Fluorine-containing compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability and increased binding affinity to biological targets. acs.org Consequently, the development of synthetic routes utilizing fluorinated building blocks is of significant interest.

The thiol group of this compound can be engaged in various coupling reactions to introduce the 2,3-difluoro-5-methylphenylthio moiety into a larger molecular framework. For instance, it can undergo S-arylation or S-alkylation reactions to connect to other aromatic or aliphatic systems. The strategic placement of fluorine atoms on the aromatic ring can influence the electronic properties and conformational preferences of the final molecule.

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its potential is evident from the established reactivity of thiophenols. The synthesis of structurally related fluorinated thiophenes and their derivatives highlights the utility of such building blocks in creating novel chemical diversity. clockss.org

One of the most fundamental and widely exploited transformations of this compound is its conversion into thioether and sulfone derivatives. These functional groups are prevalent in a vast range of scientifically and technologically important molecules.

Thioether Synthesis:

Thiophenols are excellent nucleophiles, particularly in their deprotonated thiolate form, and readily undergo substitution reactions with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism. masterorganicchemistry.comyoutube.com The reaction of this compound with an alkylating agent in the presence of a base affords the corresponding 2,3-difluoro-5-methylphenyl thioether.

General Reaction for Thioether Synthesis:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | 2,3-Difluoro-5-methylphenyl Alkyl Thioether |

Transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols also provides a direct route to thioethers. chemrevlett.com

Sulfone Synthesis:

The oxidation of the sulfur atom in the thioethers derived from this compound leads to the formation of sulfones. Sulfones are a significant class of compounds with applications ranging from medicinal chemistry to materials science. researchgate.netnih.gov The oxidation can be achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions allowing for controlled oxidation to either the sulfoxide (B87167) or the sulfone state. masterorganicchemistry.comorganic-chemistry.org Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. organic-chemistry.orgorgsyn.org

General Reaction for Sulfone Synthesis:

| Reactant | Conditions | Product |

| 2,3-Difluoro-5-methylphenyl Alkyl Thioether | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | 2,3-Difluoro-5-methylphenyl Alkyl Sulfone |

The resulting 2,3-difluoro-5-methylphenyl sulfones are themselves valuable intermediates for further synthetic transformations.

Applications in Materials Science

While direct applications of this compound in materials science are not widely reported, its derivatives, particularly the corresponding sulfones, have potential in this field. Aryl sulfones are known to be key structural components in high-performance polymers. For instance, poly(arylene ether sulfone)s are a class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov

The incorporation of the 2,3-difluoro-5-methylphenyl sulfone moiety into a polymer backbone could potentially lead to materials with tailored properties. The fluorine atoms can enhance properties such as thermal stability and resistance to oxidation, while also influencing solubility and processability. The specific substitution pattern on the aromatic ring would affect the polymer's morphology and intermolecular interactions. Further research in this area could explore the synthesis and characterization of polymers derived from this compound to evaluate their potential as advanced materials.

Advanced Chemical Reagent Development

In the field of catalysis, the design of the ligand is paramount to controlling the activity, selectivity, and stability of a metal catalyst. While this compound is not typically a catalyst itself, it serves as an important precursor for the synthesis of advanced ligands. The introduction of fluorine atoms into ligands is a well-established strategy for enhancing catalyst performance. rsc.orgnih.gov

The strong electron-withdrawing nature of fluorine atoms can render the coordinated metal center more electrophilic or Lewis acidic, thereby increasing its reactivity in catalytic cycles. rsc.org For instance, fluorinated JohnPhos-type ligands have been shown to accelerate homogeneous gold(I) catalysis by creating more reactive organo-gold intermediates. acs.org

Therefore, this compound can be used as a foundational building block to construct more complex phosphine, N-heterocyclic carbene (NHC), or other ligand architectures. The difluoro-methylphenylthio moiety would be integrated into the ligand structure to precisely tune the steric and electronic environment around the active metal center, potentially leading to catalysts with superior performance for a variety of organic transformations.

A significant area of application for this compound is as a nucleophilic substrate in reactions that construct new carbon-fluorine or carbon-sulfur bonds. The thiol group is a potent nucleophile, readily reacting with various electrophiles. Research has demonstrated the high reactivity of substituted thiophenols in difluoromethylation reactions.

Two notable methods for the difluoromethylation of thiols have been developed where this compound would be an ideal substrate:

Electrophilic (Phenylsulfonyl)difluoromethylation: This method employs a hypervalent iodine(III)–CF₂SO₂Ph reagent, which acts as an electrophilic source of the "(phenylsulfonyl)difluoromethyl" group. cas.cn The reaction proceeds under very mild conditions and effectively transfers the CF₂SO₂Ph group to a wide range of thiophenol derivatives. cas.cn The resulting phenylsulfonyl group can later be removed, making the process a formal electrophilic difluoromethylation. cas.cnepa.gov

| Substrate (Thiophenol Derivative) | Product | Yield (%) |

| Thiophenol | Phenyl(phenylsulfonyl)difluoromethyl sulfide | 75 |

| 4-Chlorothiophenol | 4-Chlorophenyl (phenylsulfonyl)difluoromethyl sulfide | 80 |

| 4-Methoxythiophenol | 4-Methoxyphenyl (phenylsulfonyl)difluoromethyl sulfide | 87 |

| 2-Naphthalenethiol | Naphthalen-2-yl (phenylsulfonyl)difluoromethyl sulfide | 85 |

| Data sourced from a study on electrophilic (phenylsulfonyl)difluoromethylation of various S-nucleophiles. cas.cn |

Nucleophilic Difluoromethylation via Difluorocarbene: A practical approach utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene (:CF₂) precursor. acs.orgresearchgate.net In the presence of a base such as lithium hydroxide, the thiophenol is deprotonated to the more nucleophilic thiolate, which then traps the in situ generated difluorocarbene. This method efficiently converts a broad array of functionalized phenols and thiophenols into their corresponding difluoromethyl ethers and thioethers. acs.org Studies on chemoselectivity show that aryl thiolates (ArS⁻) are highly reactive toward difluorocarbene. acs.orgresearchgate.net

| Substrate (Thiophenol Derivative) | Product | Yield (%) |

| Thiophenol | (Difluoromethyl)(phenyl)sulfane | 97 |

| 4-Methylthiophenol | (Difluoromethyl)(p-tolyl)sulfane | 95 |

| 4-Bromothiophenol | (4-Bromophenyl)(difluoromethyl)sulfane | 98 |

| 4-(Trifluoromethyl)thiophenol | (Difluoromethyl)(4-(trifluoromethyl)phenyl)sulfane | 96 |

| Data sourced from a study on the difluoromethylation of phenols and thiophenols with an S-(difluoromethyl)sulfonium salt. acs.org |

Given the high yields obtained with a wide variety of substituted thiophenols in these studies, it is evident that this compound would be a highly competent substrate for these important chemical transformations, leading to the synthesis of novel organofluorine compounds.

Vii. Future Directions in 2,3 Difluoro 5 Methyl Thiophenol Research

Novel Synthetic Methodologies

The development of advanced synthetic methods is crucial for accessing 2,3-Difluoro-5-(methyl)thiophenol and its derivatives with high precision and efficiency. Future efforts will likely concentrate on overcoming challenges related to selectivity and sustainability.

Achieving precise control over chemical reactions to target specific functional groups and positions on the aromatic ring is a key objective. Future research into the chemo- and regioselective synthesis of this compound could involve several sophisticated strategies. One promising avenue is the use of directed metalation techniques, where a directing group guides a metal-halogen or metal-hydrogen exchange to a specific position, allowing for the subsequent introduction of the thiol functionality with high regioselectivity.

Furthermore, advanced catalytic systems are expected to play a pivotal role. For instance, transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, could enable the direct and selective introduction of the methylthio group onto a pre-functionalized 2,3-difluorobenzene core. organic-chemistry.org Methods involving the reaction of vinylsulfonium salts with N-heterocycles to create functionalized thioethers with high chemoselectivity could also be adapted. acs.org The development of methods for the full functionalization of all positions on a thiophene (B33073) ring showcases the potential for achieving high levels of control in sulfur-containing aromatic systems. nih.gov

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Directed Ortho-Metalation (DoM) | High regiocontrol for introducing the thiol group. | Compatibility of directing groups with reaction conditions. |

| Transition-Metal Cross-Coupling | Direct C-S bond formation with high functional group tolerance. organic-chemistry.org | Catalyst optimization and precursor availability. |

| Aryne Intermediate Functionalization | Access to diverse substitution patterns via reaction with sulfur nucleophiles. organic-chemistry.org | Control of aryne regioselectivity and handling of reactive intermediates. |

In line with the principles of green chemistry, future synthetic routes will increasingly prioritize environmental compatibility. researchgate.net This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. One promising approach is the development of photocatalytic methods, which use light to drive chemical reactions, often under mild conditions. mdpi.com For the synthesis of thiophenols, this could involve plasmon-driven photocatalysis on noble metal surfaces, eliminating the need for harsh chemical reagents. mdpi.com

The use of eco-friendly solvents, such as deep eutectic solvents (DES), presents another significant area of research. nih.gov These solvents are often biodegradable, have low toxicity, and can be recycled, making them attractive alternatives to traditional volatile organic compounds. nih.gov Additionally, solvent-free reaction conditions or the use of water as a solvent are being explored. A patented method highlights the use of non-toxic ammonium (B1175870) formate (B1220265) or potassium formate as a reducing agent without the need for a catalyst or solvent, pointing towards a more environmentally friendly process for thiophenol production. google.com

| Green Chemistry Approach | Description | Potential Impact on Synthesis |

| Photocatalysis | Using light energy to initiate and sustain the reaction, often with a semiconductor or plasmonic catalyst. mdpi.com | Reduced energy consumption and use of mild reaction conditions. |

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with alternatives like water or Deep Eutectic Solvents (DES). nih.gov | Minimized environmental pollution and improved process safety. |

| Catalyst-Free Reactions | Designing synthetic pathways that avoid the use of heavy metal catalysts or other toxic promoters. google.com | Simplified purification, reduced waste, and lower costs. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates and improve yields. researchgate.net | Shorter reaction times and increased energy efficiency. |

Exploration of Undiscovered Reactivity

The specific arrangement of two fluorine atoms adjacent to a thiol group, combined with a para-methylthio substituent, imparts unique electronic properties to this compound. Future research will aim to uncover and harness its novel reactivity. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

Exploration into its behavior in advanced catalytic cycles is warranted. For example, its participation in gold-mediated chemistry, known for its unique π-activation capabilities, could lead to the synthesis of complex, highly functionalized compounds. acs.org The compound could also serve as a key ligand or building block in the synthesis of novel organometallic complexes. Furthermore, its potential in C-H activation reactions, where a typically inert carbon-hydrogen bond is functionalized, represents a frontier in synthetic chemistry that could lead to more atom-economical transformations. The reactivity of the sulfur atom itself, such as in acs.orgmdpi.com-sigmatropic rearrangements, could be explored to generate novel molecular scaffolds. acs.org

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools for predicting the physical, chemical, and electronic properties of molecules before they are synthesized in the lab. plos.org For this compound, advanced computational studies using methods like Density Functional Theory (DFT) can provide deep insights into its behavior. rsc.org These studies can be used to calculate its molecular geometry, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity.

Computational models can also predict spectroscopic signatures (e.g., NMR, IR), which can aid in the characterization of the molecule and its derivatives. Furthermore, theoretical calculations can be employed to model reaction mechanisms, determine activation energies, and predict the outcomes of potential reactions, thereby guiding experimental efforts and accelerating the discovery of new transformations. researchgate.net Such predictive power is invaluable for screening potential applications and designing more efficient synthetic pathways.

| Computational Method | Predicted Property/Application | Significance |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction energetics, and spectroscopic data. rsc.orgacs.org | Provides fundamental understanding and guides experimental design. |

| Molecular Docking | Binding affinity and orientation within a biological target's active site. plos.org | Screens for potential pharmaceutical or agrochemical activity. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. plos.org | Assesses drug-likeness and potential safety issues early in development. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Elucidates the nature of intramolecular and intermolecular forces. |

Niche Applications in Specialized Chemical Fields

The unique combination of fluorine and sulfur functional groups in this compound makes it a promising candidate for several specialized applications. The presence of fluorine is known to enhance properties such as thermal stability, lipophilicity, and metabolic stability, which are highly desirable in materials science and medicinal chemistry.

In materials science, this compound could serve as a monomer or precursor for the synthesis of novel fluorinated polymers or copolymers with specialized properties, such as high thermal resistance or specific optical characteristics. chemrxiv.org Its derivatives could be investigated for applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The thiophene moiety is a known component in conductive polymers, and functionalized precursors are key to tuning material properties. acs.org

In medicinal and agrochemical research, the difluorinated thiophenol scaffold could be incorporated into new drug candidates or pesticides. Fluorine substitution is a common strategy to modulate the biological activity and pharmacokinetic profile of a molecule. The thiol group provides a handle for further functionalization or for interaction with biological targets, such as the cysteine residues in proteins. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,3-Difluoro-5-(methyl)thiophenol, and how can side reactions be minimized?

- Methodology : Use regioselective halogenation followed by S-methylation. For example, fluorination of 5-methylthiophenol precursors (e.g., via electrophilic substitution) with controlled stoichiometry to avoid over-halogenation. Protect the thiol group during methylation using inert atmospheres (N₂/Ar) to prevent oxidation to disulfides. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies fluorine substituents' electronic environment (δ ~ -110 to -150 ppm for aromatic fluorines).

- ¹H NMR : Resolves methyl (δ ~2.5 ppm) and aromatic protons (δ ~6.5-7.5 ppm), with coupling constants (J) indicating substituent positions.

- Raman/IR Spectroscopy : Detects C-F (1100–1200 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches. DFT calculations (B3LYP/6-311++G**) can validate vibrational modes .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents affect the acidity and reactivity of the thiol group in this compound?

- Methodology : Compare pKa values with unsubstituted thiophenol (pKa ~6.5) using potentiometric titration in methanol/water. Fluorine’s inductive effect lowers pKa (increased acidity), enhancing thiophenoxide ion (C₆H₃F₂SCH₃⁻) formation. Kinetic studies (e.g., reaction with 2,4-dinitrofluorobenzene) show rate acceleration due to higher nucleophilicity of the thiophenoxide ion .

Q. What experimental designs are suitable for analyzing reaction kinetics involving this compound in nucleophilic aromatic substitution?

- Methodology : Use buffered methanol systems (e.g., NaOMe/MeOH) to maintain constant pH. Monitor reaction progress via UV-Vis (λ = 300–400 nm for nitroaromatic products) or HPLC. Vary thiophenol concentrations (0.1–1.0 M) to establish rate laws (e.g., second-order dependence on thiophenoxide ion). Table-based data analysis (as in Table I/II of ) confirms mechanistic pathways .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in thiol–maleimide "click" reactions involving this compound?

- Methodology : Optimize geometry using B3LYP/6-311++G** basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (chloroform vs. DMF) are modeled via COSMO-RS. Compare activation energies for competing pathways (base- vs. nucleophile-initiated). Experimental validation via competition reactions with hexanethiol confirms selectivity trends (e.g., >80% thiophenol adduct in DMF with triethylamine) .

Q. What role does steric hindrance from the methyl group play in the stability of this compound under oxidative conditions?